molecular formula C15H15N5O2 B3735520 N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B3735520
M. Wt: 297.31 g/mol
InChI Key: IOXCDPQKWMIUMU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine core with a pyrimidinyl ethyl side chain, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyrimidinyl ethyl side chain through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core and a pyrimidinyl ethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-18-11(9-14(21)19-10)5-7-16-15(22)13-4-2-3-12-6-8-17-20(12)13/h2-4,6,8-9H,5,7H2,1H3,(H,16,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCDPQKWMIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCNC(=O)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
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N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide

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